![molecular formula C28H31NO3 B016474 (E)-4-乙酰氧基他莫昔芬 CAS No. 76117-70-9](/img/structure/B16474.png)
(E)-4-乙酰氧基他莫昔芬
描述
Tamoxifen is a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
Synthesis Analysis
The synthesis of Tamoxifen involves the coupling of an alkenyllithium reagent with a high (Z / E) selectivity and good yield to give the breast cancer drug tamoxifen in just 2 steps from commercially available starting materials . Another synthesis method features a syn-carbopalladation of alkynyl borate followed by a 1,2-aryl migration to generate a trisubstituted alkenylborane in high yield and stereoselectivity .Molecular Structure Analysis
Tamoxifen is a member of the triphenylethylene group of compounds . It has been suggested that tamoxifen induces diverse ERα structural conformations, resulting in variable degrees of receptor downregulation and different patterns of systemic properties .Chemical Reactions Analysis
Tamoxifen has been found to interact with various enzymes such as CYP3A4, CYP2C9, and CYP2D6, which are involved in its metabolism .Physical And Chemical Properties Analysis
Tamoxifen’s physicochemical properties have been studied extensively. For instance, it has been found that the replacement of a carbon–hydrogen and carbon–oxygen bond with a carbon–fluorine bond in medicinally active compounds often introduces or improves desirable pharmacological properties .科学研究应用
Breast Cancer Treatment
Tamoxifen is a widely prescribed, oral anti-estrogen drug for the hormonal treatment of estrogen-receptor-positive breast cancer, which represents 70% of all breast cancer subtypes . It has been shown to block the mitogenic action of 17β-estradiol and display chemo-preventive properties in a chemically induced mammary carcinoma rat model .
Breast Cancer Prevention
Tamoxifen has been used in the prevention of breast cancer. The chemo-preventive and onco-protective effects of tamoxifen combined with the potential effects of vitamin E can alter the anticancer actions of tamoxifen . Therefore, methods involving an individually designed, nutritional intervention for patients with breast cancer warrant further consideration .
Endometrial Cancer Risk
In a meta-analysis of 21,457 patients with early breast cancer from 20 trials comparing about 5 years of adjuvant tamoxifen use with no tamoxifen, the Early Breast Cancer Trialists’ Collaborative Group found a rate ratio of 2.40 (SE, 0.32) for endometrial cancer for tamoxifen users of all ages .
Sensitizing Cells to Methotrexate
Reports indicate that reducing mTOR may help sensitize cells to methotrexate . This could potentially be a new application of tamoxifen in the field of cancer treatment.
Evolution of Tamoxifen
Tamoxifen has changed the landscape of breast cancer treatment and prevention since its introduction in the late 1960s . It became the treatment of first choice for virtually all clinical situations but the advent of well-tolerated third-generation aromatase inhibitors and selective estrogen receptor degraders (SERDs) has resulted in a decline in the use of tamoxifen in most settings .
Future of Tamoxifen
This decline may be exacerbated if the development of oral selective estrogen receptor down-regulators (SERDs) is successful, although tamoxifen remains on the WHO’s list of essential medicines . This suggests that tamoxifen will continue to play a significant role in the treatment of breast cancer in the future.
作用机制
Target of Action
(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .
Mode of Action
Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .
Biochemical Pathways
Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .
Result of Action
The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .
Action Environment
The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .
安全和危害
未来方向
属性
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Acetoxy Tamoxifen |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。